Cas no 2688-77-9 ((S)-Laudanosine)

(S)-Laudanosine is a benzylisoquinoline alkaloid and a stereoisomer of laudanosine, primarily recognized for its role as a metabolite of atracurium and cisatracurium. It exhibits weak opioid receptor activity and has been studied for its potential pharmacological effects. The (S)-enantiomer is of particular interest in research due to its distinct stereochemical properties, which may influence binding affinity and metabolic pathways. This compound is commonly utilized in analytical and pharmacological studies as a reference standard or for investigating the metabolic fate of neuromuscular blocking agents. Its high purity and well-defined stereochemistry make it valuable for precise scientific applications.
(S)-Laudanosine structure
(S)-Laudanosine structure
Product Name:(S)-Laudanosine
CAS No:2688-77-9
MF:C21H27NO4
MW:357.443386316299
MDL:MFCD27978049
CID:262908
PubChem ID:73397
Update Time:2025-10-30

(S)-Laudanosine Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-
    • (S)-Laudanosine
    • (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
    • MDL: MFCD27978049
    • Inchi: 1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
    • InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
    • SMILES: COC1C(OC)=CC(CC2C3C(=CC(=C(C=3)OC)OC)CCN2C)=CC=1

Computed Properties

  • Exact Mass: 357.19400

Experimental Properties

  • Density: 1.1729 (rough estimate)
  • Melting Point: 89°
  • Boiling Point: 490.07°C (rough estimate)
  • Refractive Index: 1.5614 (estimate)
  • Solubility: Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)
  • PSA: 40.16000
  • LogP: 3.43060
  • Specific Rotation: D16 +106° (c = 1.6 in 97% alc); D16 +130° (chloroform); D22 +52.2 ±1.3° (chloroform); D20 +82.5° (ethanol)

(S)-Laudanosine Security Information

  • Storage Condition:-20?°C Freezer

(S)-Laudanosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L178525-5mg
(S)-Laudanosine
2688-77-9
5mg
$ 265.00 2023-09-07
TRC
L178525-50mg
(S)-Laudanosine
2688-77-9
50mg
$ 2067.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64532-1mg
(S)-Laudanosine
2688-77-9 98%
1mg
¥831.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64532-5mg
(S)-Laudanosine
2688-77-9 98%
5mg
¥3552.00 2023-09-09
Enamine
EN300-20054169-0.05g
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
2688-77-9
0.05g
$2755.0 2023-09-16
1PlusChem
1P00C3A6-1mg
laudanosine
2688-77-9 ≥98%
1mg
$112.00 2024-05-08
1PlusChem
1P00C3A6-5mg
laudanosine
2688-77-9 ≥98%
5mg
$391.00 2024-05-08
A2B Chem LLC
AF63326-1mg
laudanosine
2688-77-9 ≥98%
1mg
$62.00 2024-04-20
A2B Chem LLC
AF63326-5mg
laudanosine
2688-77-9 ≥98%
5mg
$288.00 2024-04-20

(S)-Laudanosine Production Method

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.